molecular formula C14H15N3O2S2 B5698571 Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- CAS No. 57036-88-1

Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-

Cat. No.: B5698571
CAS No.: 57036-88-1
M. Wt: 321.4 g/mol
InChI Key: RDKNLTNGGDDCSS-UHFFFAOYSA-N
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Description

Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-5-(4-morpholinylcarbonyl)-3-phenyl-1,3-thiazole-2(3H)-thione is 321.06056908 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Morpholine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- is a notable member of this class, characterized by its unique thiazole moiety and morpholine structure. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is C15H17N3O2S2C_{15}H_{17}N_{3}O_{2}S_{2} with a specific structure that includes a morpholine ring and a thiazole derivative. The presence of the thiazole ring is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of morpholine derivatives. For instance, derivatives containing the thiazole moiety have demonstrated significant antibacterial and antifungal activities.

  • Antibacterial Activity :
    • The compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The minimum inhibitory concentrations (MICs) were found to be in the range of 16 to 40 µg/mL against these strains .
    • A study indicated that structural modifications in morpholine derivatives could enhance their antibacterial efficacy, with some compounds showing MIC values comparable to standard antibiotics such as chloramphenicol .
  • Antifungal Activity :
    • The compound exhibited antifungal properties against Candida albicans and Aspergillus niger, with MIC values ranging from 20 to 40 µg/mL . The presence of specific functional groups in the thiazole ring was found to be beneficial for antifungal activity.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is highly dependent on their structural characteristics. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro groups) has been shown to enhance antimicrobial activity by increasing the lipophilicity of the compounds, thus improving membrane permeability .
  • Hydrophobic Moieties : Compounds with hydrophobic regions adjacent to the active site demonstrated improved interaction with microbial membranes, leading to enhanced potency against bacterial strains .

Case Studies

  • Synthesis and Evaluation : A series of morpholine-based thiazole derivatives were synthesized and evaluated for their antimicrobial properties. One derivative, identified as 4-(4-hydroxy-benzylidene-imino)phenyl-morpholine, exhibited the most potent antibacterial activity with an MIC of 25 µg/mL against S. aureus .
  • Comparative Analysis : In a comparative study involving various morpholine derivatives, those modified with additional aromatic rings or heterocycles showed significantly increased antimicrobial activity compared to unmodified versions. This suggests that further structural optimization could yield even more potent agents .

Properties

IUPAC Name

(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c15-12-11(13(18)16-6-8-19-9-7-16)21-14(20)17(12)10-4-2-1-3-5-10/h1-5H,6-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKNLTNGGDDCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205647
Record name Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57036-88-1
Record name Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057036881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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